molecular formula C9H14N2OS B4430466 2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B4430466
M. Wt: 198.29 g/mol
InChI Key: WVHKGWAMWPBOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383657B2

Procedure details

5-Methylthiazol-2-amine (5.71 g, 50.0 mmol) and pivaloyl chloride (6.78 mL, 55.0 mmol) were mixed in anhydrous acetonitrile (80 mL) and treated with triethylamine (14.0 mL, 100 mmol) resulting in an exotherm. After 15 minutes, the warm suspension was cooled for 5 minutes with a water bath. The solids were collected by filtration and rinsed with more acetonitrile. The filtrate was partially concentrated and the solids which precipitated were also collected by filtration and rinsed with acetonitrile. The two crops were combined and rinsed with water, and when solids precipitated from the filtrate they were collected by filtration and added to the previously collected material. The crude product was washed with 1:1 dichloromethane/hexanes and dried under vacuum to give the title compound.
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
6.78 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.[C:8](Cl)(=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10].C(N(CC)CC)C>C(#N)C>[CH3:10][C:9]([CH3:12])([CH3:11])[C:8]([NH:7][C:5]1[S:6][C:2]([CH3:1])=[CH:3][N:4]=1)=[O:13]

Inputs

Step One
Name
Quantity
5.71 g
Type
reactant
Smiles
CC1=CN=C(S1)N
Name
Quantity
6.78 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in an exotherm
TEMPERATURE
Type
TEMPERATURE
Details
the warm suspension was cooled for 5 minutes with a water bath
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
rinsed with more acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was partially concentrated
CUSTOM
Type
CUSTOM
Details
the solids which precipitated
FILTRATION
Type
FILTRATION
Details
were also collected by filtration
WASH
Type
WASH
Details
rinsed with acetonitrile
WASH
Type
WASH
Details
rinsed with water, and when solids
CUSTOM
Type
CUSTOM
Details
precipitated from the filtrate they
FILTRATION
Type
FILTRATION
Details
were collected by filtration
ADDITION
Type
ADDITION
Details
added to the previously collected material
WASH
Type
WASH
Details
The crude product was washed with 1:1 dichloromethane/hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C(=O)NC=1SC(=CN1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.